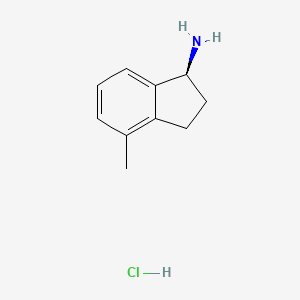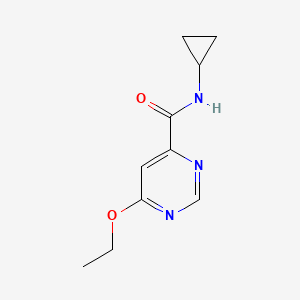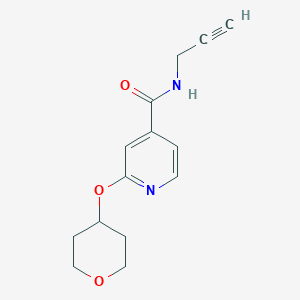![molecular formula C18H18FNO4 B2480607 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327385-43-2](/img/structure/B2480607.png)
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Fluorinated compounds, similar to "2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate", are synthesized through various methods. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from its bromophenyl-fluorophenyl precursor using ammonium acetate in acetic acid, demonstrating a method that could potentially be adapted for the synthesis of related fluorinated compounds (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of fluorinated compounds plays a crucial role in their chemical and physical properties. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using X-ray diffraction, revealing an orthorhombic space group and highlighting the importance of structural analysis in understanding compound properties (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine, which affects reactivity and bond formation. The synthesis and application of a 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry showcase the reactivity of fluorinated groups in protecting hydroxyl groups, indicating the diverse chemical reactions these compounds can participate in (Spjut et al., 2010).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Fluorophenyl Groups in Molecular Structures : Compounds like 2-Amino-2-(2-fluorophenyl)acetic acid feature planar acetate anions with fluorophenyl groups, demonstrating intermolecular hydrogen bonds and unique dihedral angles (Burns & Hagaman, 1993).
Crystal Structure and Synthesis : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with similarities, showcases intricate crystal structures and is synthesized using specific reagents, offering insights into the structural properties of similar compounds (Sapnakumari et al., 2014).
Chemical Synthesis and Protection Groups
Hydroxyl Group Protection : The synthesis of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection illustrates the utility of fluorophenyl groups in creating protective groups for sensitive chemical functionalities (Spjut, Qian, & Elofsson, 2010).
Reactivity with Different Chemical Entities : Studies on l-amino-2-(4-fluorophenyl)ethylphosphonates reveal their reactivity with various chemical entities, highlighting the versatility of fluorophenyl derivatives in chemical reactions (Maier, 1990).
Pharmaceutical and Biological Applications
Antitumor Activity : Compounds like Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, structurally related, have demonstrated distinct inhibition of cancer cell proliferation, indicating the potential of similar compounds in antitumor applications (Liu et al., 2018).
Bioconjugation and Metal Ion Complexation : Derivatives of L-glutamic acid and L-lysine, involving similar molecular structures, have been used to create bifunctional ligands for metal ion complexation, suggesting possible applications in bioconjugation and chelation therapy (Anelli et al., 1999).
Fluorescence Imaging in Biological Systems : Fluorinated analogs of the aminophenol group, which are structurally related, have been used as pH-sensitive probes for fluorescence imaging in biological systems, indicating the potential use of similar fluorinated compounds in cellular imaging and diagnostics (Rhee, Levy, & London, 1995).
Safety and Hazards
The compound has been classified with the GHS07, GHS08, and GHS09 pictograms, indicating that it can be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and seeking medical advice/attention if you feel unwell .
Zukünftige Richtungen
Given the potential biological activities of similar compounds , “2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, detailed physical and chemical property analysis, mechanism of action, and potential applications in medicine.
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRGQMFBNSKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)






![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)

